Repinotan is derived from chromanone-based structures, which are known for their diverse biological activities. The compound is classified under neuroprotective agents due to its ability to mitigate neuronal damage associated with excitotoxicity and ischemia. The primary mechanism involves the modulation of neurotransmitter release and neuronal excitability through serotonin receptor activation.
The synthesis of repinotan has been explored through various methodologies, focusing on enantioselectivity and efficiency. One notable approach involves the use of chromanone derivatives as starting materials.
Repinotan's molecular structure is characterized by a chroman core with an aminomethyl side chain. The structural formula can be represented as follows:
The three-dimensional conformation of repinotan can be analyzed using molecular modeling techniques, which predict its binding affinity to the 5-HT1A receptor based on structural complementarity.
Repinotan participates in several chemical reactions that are crucial for its pharmacological profile:
The mechanism by which repinotan exerts its effects primarily revolves around its action as a 5-HT1A receptor agonist:
Physical characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the identity and purity of synthesized repinotan.
Repinotan has shown potential applications in several areas:
The evolution of 5-HT₁A agonists progressed through distinct phases:
Table 1: Evolution of Key 5-HT₁A Receptor Agonists
Compound | Structural Class | 5-HT₁A Kᵢ (nM) | Primary Limitations |
---|---|---|---|
Buspirone | Azapirone | 58 | D₂ receptor activity; low BBB penetration |
8-OH-DPAT | Aminotetralin | 2.1 | Rapid metabolism; hypothermic effects |
Flesinoxan | Piperazine | 0.8 | Cardiovascular side effects |
Repinotan | Aminomethylchroman | 0.19 | Narrow therapeutic window in stroke |
Repinotan ((R)-(−)-2-[4-[(chroman-2-ylmethyl)-amino]-butyl]-1,1-dioxo-benzo[d]isothiazolone) was synthesized by Bayer Healthcare AG (Wuppertal, Germany) using a three-step strategy:
Key Structural Features:
The saccharinylbutyl chain enables potent ionic interactions with transmembrane domain 3 of the 5-HT₁A receptor, while the chroman moiety occupies a hydrophobic pocket typically bound by indoleamines like serotonin [6].
Repinotan is classified as a high-affinity, brain-penetrant, full agonist at 5-HT₁A receptors with neuroprotective properties.
Receptor Profiling:
Table 2: Receptor Binding Profile of Repinotan
Receptor | Species | Kᵢ (nM) | Assay System |
---|---|---|---|
5-HT₁A | Human cortex | 0.25 | Radioligand binding |
5-HT₁A | Calf hippocampus | 0.19 | Radioligand binding |
5-HT₁A | Rat hippocampus | 0.59 | Radioligand binding |
5-HT₇ | Human recombinant | 6.0 | Functional assay |
α₁-Adrenergic | Rat cortex | 42 | Radioligand binding |
Mechanistic Classification:
Table 3: Neuroprotective Mechanisms of Repinotan in Cerebral Ischemia Models
Mechanism | Experimental Evidence | Functional Outcome |
---|---|---|
Glutamate release inhibition | 40–60% reduction in KCl-evoked glutamate in microdialysis | Reduced excitotoxic neuronal death |
Caspase-3 suppression | 70% decrease in activated caspase-3 in hippocampal CA1 | Prevention of apoptosis |
Bcl-2 upregulation | 2.5-fold increase in cortical Bcl-2 mRNA | Enhanced neuronal resilience |
Dopamine modulation | Increased medial prefrontal cortex dopamine release | Improved post-stroke cognition |
Repinotan’s therapeutic profile distinguishes it from other neuroprotective agents:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: